molecular formula C14H9NO4 B2888559 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone CAS No. 173846-17-8

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone

Cat. No.: B2888559
CAS No.: 173846-17-8
M. Wt: 255.229
InChI Key: VHNWACCPZKFEBW-UHFFFAOYSA-N
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Description

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound is characterized by the presence of a nitro group at the 7th position and an ethanone group at the 2nd position of the dibenzofuran structure

Preparation Methods

The synthesis of 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone typically involves the nitration of dibenzofuran followed by the introduction of the ethanone group. One common synthetic route includes:

    Nitration: Dibenzofuran is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.

    Acylation: The nitrated dibenzofuran is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group at the 2nd position.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major products formed from these reactions include the corresponding amino, carboxylic acid, and substituted derivatives.

Scientific Research Applications

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies, including enzyme inhibitors and receptor ligands.

Comparison with Similar Compounds

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone can be compared with other dibenzofuran derivatives, such as:

    1-(7-Aminodibenzo[b,d]furan-2-yl)ethanone: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    1-(7-Bromodibenzo[b,d]furan-2-yl)ethanone: Contains a bromine atom, which can participate in different substitution reactions compared to the nitro group.

    1-(7-Methoxydibenzo[b,d]furan-2-yl)ethanone: Features a methoxy group, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-nitrodibenzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c1-8(16)9-2-5-13-12(6-9)11-4-3-10(15(17)18)7-14(11)19-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNWACCPZKFEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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